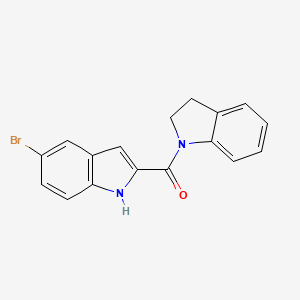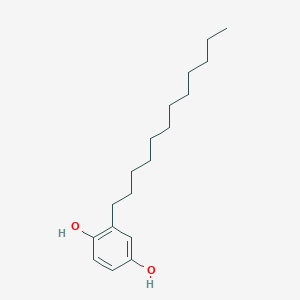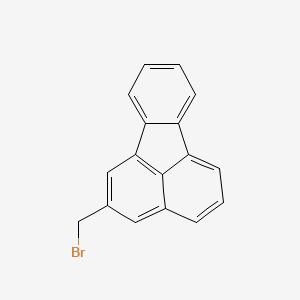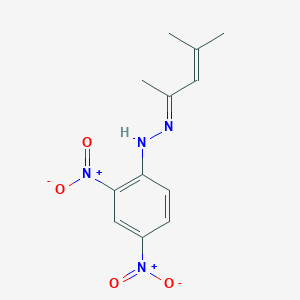![molecular formula C13H8ClN5O3 B14154516 N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B14154516.png)
N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a furan ring, and a chloronitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine typically involves multiple steps. One common method includes the condensation of 2-chloro-5-nitrobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-amino-1,2,4-triazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative, while substitution reactions can introduce various functional groups at the chloro position .
Aplicaciones Científicas De Investigación
N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mecanismo De Acción
The mechanism of action of N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. In anticancer research, it may inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division .
Comparación Con Compuestos Similares
Similar Compounds
- N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine
- N-{(E)-[5-(3,4-dimethoxyphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine
- N-{(E)-[5-(4-methoxyphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine
Uniqueness
N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine is unique due to the presence of the chloronitrophenyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential for various applications compared to similar compounds .
Propiedades
Fórmula molecular |
C13H8ClN5O3 |
|---|---|
Peso molecular |
317.69 g/mol |
Nombre IUPAC |
(E)-1-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C13H8ClN5O3/c14-12-3-1-9(19(20)21)5-11(12)13-4-2-10(22-13)6-17-18-7-15-16-8-18/h1-8H/b17-6+ |
Clave InChI |
LEWBNSYNYCHEOD-UBKPWBPPSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)/C=N/N3C=NN=C3)Cl |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)C=NN3C=NN=C3)Cl |
Solubilidad |
2.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chlorophenyl)-4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxamide](/img/structure/B14154449.png)

![Tos(-2)[Tos(-3)]Hex1Me4Cl6Cl](/img/structure/B14154465.png)

![3-Bromo-N-ethylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14154481.png)

![N-[[2,4-bis(chloromethyl)-5-methylphenyl]methyl]acetamide](/img/structure/B14154488.png)


![1-cyclohexyl-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14154515.png)



![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name)](/img/structure/B14154536.png)
